REACTION_CXSMILES
|
O.O.[Sn](Cl)Cl.[Br:6][C:7]1[C:12]([F:13])=[CH:11][C:10]([OH:14])=[C:9]([N+:15]([O-])=O)[CH:8]=1>C(O)C>[NH2:15][C:9]1[CH:8]=[C:7]([Br:6])[C:12]([F:13])=[CH:11][C:10]=1[OH:14] |f:0.1.2|
|
Name
|
|
Quantity
|
16.83 g
|
Type
|
reactant
|
Smiles
|
O.O.[Sn](Cl)Cl
|
Name
|
|
Quantity
|
4.4 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C=C1F)O)[N+](=O)[O-]
|
Name
|
|
Quantity
|
180 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
85 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was flushed with nitrogen
|
Type
|
ADDITION
|
Details
|
The mixture was diluted with ethyl acetate (500 mL), saturated aqueous sodium bicarbonate (200 mL)
|
Type
|
ADDITION
|
Details
|
was added with vigorous stirring
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through celite
|
Type
|
WASH
|
Details
|
the celite pad was repeatedly washed with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The two phases were separated
|
Type
|
WASH
|
Details
|
the organic phase was washed with brine
|
Type
|
EXTRACTION
|
Details
|
The combined aqueous phase was extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phase was dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=C(C(=C1)Br)F)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |